molecular formula C6H10ClN3 B12313411 3-Chloro-4-isobutyl-4H-1,2,4-triazole

3-Chloro-4-isobutyl-4H-1,2,4-triazole

Cat. No.: B12313411
M. Wt: 159.62 g/mol
InChI Key: IDNOSNKCPAUPJB-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isobutyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isobutyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-isobutyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isobutyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a pharmaceutical agent .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

3-chloro-4-(2-methylpropyl)-1,2,4-triazole

InChI

InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-9-6(10)7/h4-5H,3H2,1-2H3

InChI Key

IDNOSNKCPAUPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NN=C1Cl

Origin of Product

United States

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